molecular formula C8H15ClN2O2 B1653789 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1955506-45-2

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1653789
CAS No.: 1955506-45-2
M. Wt: 206.67
InChI Key: DGXPDKGGWKZEGZ-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound known for its unique structure, which includes a piperazine ring attached to a cyclopropane carboxylic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in medicinal chemistry due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of piperazine with cyclopropane carboxylic acid. One common method includes the use of trifluoroacetic acid to remove protective groups from 4-(cyclopropane carbonyl)piperazine-1-carboxylic acid tert-butyl ester, followed by a reaction with acyl chloride to form the desired hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(Cyclopropylcarbonyl)piperazine hydrochloride
  • Cyclopropyl (piperazin-1-yl)methanone hydrochloride
  • N-(Cyclopropylcarbonyl)piperazine hydrochloride

Uniqueness: 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structural features, which allow for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

1-piperazin-1-ylcyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;/h9H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXPDKGGWKZEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-45-2
Record name Cyclopropanecarboxylic acid, 1-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955506-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride

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